meso-Hydroxyuroporphyrin I
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Overview
Description
meso-Hydroxyuroporphyrin I: is a derivative of uroporphyrinogen I, a type of porphyrin. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly notable for its presence in the urine of patients with congenital erythropoietic porphyria, a rare genetic disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of meso-Hydroxyuroporphyrin I involves the reduction of uroporphyrinogen I derivatives. The process typically includes the use of high-performance liquid chromatography (HPLC) for separation and electrochemical detection . The reduction is carried out using a 3% (w/w) sodium amalgam (Na/Hg) in the presence of ammonium acetate buffer (pH 5.16) and EDTA as the mobile phase .
Industrial Production Methods: : Industrial production methods for this compound are not well-documented, likely due to its specific medical relevance and the complexity of its synthesis. The methods used in research settings, such as HPLC and electrochemical detection, may not be easily scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions: : meso-Hydroxyuroporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its identification and analysis in biological samples .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium amalgam (Na/Hg) is commonly used for the reduction of porphyrinogens to porphyrins.
Substitution: Various nucleophiles can be used to introduce different functional groups into the porphyrin ring.
Major Products: : The major products formed from these reactions include various derivatives of uroporphyrinogen I, such as hydroxyacetic acid uroporphyrinogen I and beta-hydroxypropionic acid uroporphyrinogen I .
Scientific Research Applications
meso-Hydroxyuroporphyrin I has several applications in scientific research:
Mechanism of Action
The mechanism of action of meso-Hydroxyuroporphyrin I involves its interaction with various enzymes and proteins in the body. It is known to bind to metal ions, forming metalloporphyrins, which play crucial roles in biological processes such as oxygen transport and electron transfer . The molecular targets and pathways involved include the heme biosynthesis pathway and various oxidative stress response mechanisms .
Comparison with Similar Compounds
Similar Compounds
Uroporphyrin I: A precursor in the biosynthesis of heme, similar in structure but lacks the hydroxy group at the meso position.
Hydroxyacetic acid uroporphyrin I: Another derivative of uroporphyrinogen I, with a hydroxyacetic acid group.
Beta-hydroxypropionic acid uroporphyrin I: Contains a beta-hydroxypropionic acid group, differing in the side chain structure.
Uniqueness: : meso-Hydroxyuroporphyrin I is unique due to its specific hydroxy substitution at the meso position, which affects its chemical properties and biological interactions. This uniqueness makes it a valuable compound for studying the effects of such substitutions on porphyrin function and metabolism .
Properties
Molecular Formula |
C40H38N4O17 |
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Molecular Weight |
846.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-10-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O17/c45-30(46)5-1-16-21(10-35(55)56)28-15-26-18(3-7-32(49)50)23(12-37(59)60)39(43-26)40(61)38-19(4-8-33(51)52)22(11-36(57)58)29(44-38)14-25-17(2-6-31(47)48)20(9-34(53)54)27(42-25)13-24(16)41-28/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
CRPMIZYLIQPTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C(=O)C4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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